Manganese--platinum (1/3)
Description
Significance of Platinum-Group Metal Intermetallics in Advanced Materials Science
Platinum-group metal (PGM) intermetallics represent a class of materials with unique combinations of properties that make them highly valuable for advanced applications. matthey.comingentaconnect.com These materials, which include compounds of platinum, iridium, rhodium, and other PGMs, are often characterized by high melting points, excellent high-temperature strength, and good resistance to oxidation and corrosion. researchgate.net These attributes make them candidates for use in hostile environments, such as in high-temperature structural components for gas turbine engines and other aerospace applications. researchgate.netresearchgate.net
The development of PGM-based superalloys, particularly those with L1₂ and B2 crystal structures, is an active area of research. researchgate.net These materials are seen as potential next-generation materials for applications demanding superior performance at extreme temperatures. researchgate.netresearchgate.net The unique electronic and catalytic properties of PGM intermetallics also make them promising for applications in catalysis and electronics. matthey.comwikipedia.orgtandfonline.com
Overview of the Mn-Pt System in Academic Research
The manganese-platinum (Mn-Pt) system has been the subject of extensive academic research due to its interesting and composition-dependent magnetic properties. acs.orgaps.org The magnetic behavior of Mn-Pt alloys can range from antiferromagnetic in MnPt to ferromagnetic in MnPt₃. acs.org This variability is attributed to the exchange coupling between manganese spins, which is sensitive to the distance between manganese atoms, the crystal symmetry, and their positions within the lattice. acs.org
Researchers have investigated the magnetic structures and transformations in the ordered phases of the Mn-Pt system over a wide range of concentrations using techniques such as magnetic measurements, X-ray diffraction, and neutron diffraction. aps.org These studies have led to the development of magnetic phase diagrams and a deeper understanding of the interactions between nearest and next-nearest neighbor atoms. aps.org The synthesis of Mn-Pt nanocrystals has also been a focus of research, with studies exploring how different synthesis parameters affect the size, shape, and crystal structure of the resulting nanoparticles. acs.orgnih.govnih.gov
Unique Characteristics of the MnPt₃ Stoichiometry for Fundamental Investigations
The MnPt₃ stoichiometry is of particular interest for fundamental scientific investigations due to its distinct magnetic and structural properties. In its bulk form, MnPt₃ exhibits a ferromagnetic state. researchgate.net The ordered L1₂ crystal structure, also known as the AuCu₃ structure, is crucial for its magnetic properties. acs.orgnih.gov In this structure, manganese atoms occupy the corner positions of the cubic unit cell, while platinum atoms are at the face centers. acs.org
As-synthesized MnPt₃ nanocrystals often have a compositionally disordered face-centered cubic (fcc) A1 phase and are paramagnetic. acs.orgnih.gov High-temperature annealing is required to transform them into the ordered L1₂ phase, which possesses higher magnetocrystalline anisotropy and exhibits superparamagnetic behavior. acs.orgnih.gov The Curie temperature of bulk L1₂ MnPt₃ is approximately 380 K. acs.orgacs.org The electronic structure of MnPt₃ has also been studied using first-principles calculations, which have confirmed the stability of the ferromagnetic ground state in the bulk material. researchgate.net
Interactive Data Table: Properties of MnPt₃
Structure
2D Structure
Properties
CAS No. |
12396-62-2 |
|---|---|
Molecular Formula |
MnPt3 |
Molecular Weight |
640.2 g/mol |
IUPAC Name |
manganese;platinum |
InChI |
InChI=1S/Mn.3Pt |
InChI Key |
NLFMDFRHYQZHFA-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Platinum 1/3 Compounds
Bulk Synthesis Approaches for Stoichiometric MnPt3
The creation of bulk, polycrystalline MnPt3 with the correct stoichiometry is foundational for fundamental property measurements and for providing source material for other fabrication techniques. A common approach involves the direct reaction of the constituent elements at high temperatures.
One established method is arc melting , where high-purity manganese and platinum are melted together in an inert atmosphere, such as argon, to prevent oxidation. The resulting ingot is often subjected to a subsequent high-temperature annealing process. This annealing step, typically performed in a vacuum-sealed quartz tube, is crucial for homogenizing the alloy and promoting the formation of the desired ordered crystal structure. The specific temperatures and duration of the annealing process are critical parameters that influence the final phase and properties of the bulk material.
Another approach involves powder metallurgy techniques. beilstein-journals.org Elemental powders of manganese and platinum can be thoroughly mixed in the desired stoichiometric ratio. beilstein-journals.org This mixture is then subjected to processes like ball milling to ensure intimate mixing and to induce mechanical alloying. beilstein-journals.org Following this, the powder is consolidated and sintered at elevated temperatures, often under pressure, using techniques like spark plasma sintering (SPS) to form a dense bulk material. beilstein-journals.org
The success of these methods is typically verified through structural characterization techniques such as X-ray diffraction (XRD), which can confirm the formation of the MnPt3 phase and determine its crystal structure.
Thin Film Growth Techniques for MnPt3
The fabrication of MnPt3 thin films is essential for its integration into electronic and spintronic devices. Several advanced deposition techniques are employed to grow high-quality films with controlled thickness, orientation, and crystal structure.
DC Magnetron Sputtering Deposition and Post-Deposition Annealing Strategies
DC magnetron sputtering is a widely used physical vapor deposition (PVD) technique for depositing metallic thin films. semicore.comangstromsciences.com In this process, a target made of a manganese-platinum alloy or separate manganese and platinum targets are bombarded with energetic ions, typically from an inert gas plasma like argon. semicore.comangstromsciences.com This causes atoms to be ejected from the target and deposit onto a substrate. semicore.com
For MnPt3, sputtering can be performed from a composite target with the desired 1:3 stoichiometry. aps.org Alternatively, co-sputtering from separate Mn and Pt targets can be used, where the deposition rates are carefully controlled to achieve the correct film composition. The as-deposited films are often amorphous or have a disordered crystal structure. researchgate.net
Post-deposition annealing is a critical step to induce the desired crystalline phase and long-range chemical order. researchgate.netmdpi.com The annealing is typically carried out in a vacuum or inert atmosphere to prevent oxidation. The annealing temperature and time are crucial parameters that determine the final crystallographic and magnetic properties of the film. researchgate.netmdpi.com For instance, annealing can promote the transformation from a disordered face-centered cubic (fcc) phase to the ordered L12 structure, which is often associated with the desired magnetic properties. mdpi.com Magnetic field annealing, where the heat treatment is performed in the presence of a magnetic field, can also be employed to influence the magnetic anisotropy of the films. mdpi.com
| Parameter | Description | Typical Range/Value |
| Sputtering Power | The power applied to the magnetron source, influencing the deposition rate. | 0.74 - 1.48 W/cm² mdpi.com |
| Substrate Temperature | The temperature of the substrate during deposition, affecting film structure. | Room Temperature to 500°C researchgate.net |
| Post-Annealing Temperature | The temperature at which the deposited film is heated to induce crystallization and ordering. | 400°C - 600°C researchgate.netresearchgate.net |
| Annealing Atmosphere | The gaseous environment during annealing (e.g., vacuum, inert gas). | High Vacuum researchgate.net |
Molecular Beam Epitaxy (MBE) for Ordered MnPt3 Films
Molecular Beam Epitaxy (MBE) is a sophisticated thin film deposition technique that offers atomic-level control over the growth process. youtube.comyoutube.com It is carried out in an ultra-high vacuum (UHV) environment, which minimizes impurities in the resulting films. wikipedia.orgreddit.com In MBE, elemental sources of manganese and platinum are heated in effusion cells, creating molecular beams that impinge on a heated single-crystal substrate. youtube.com
The precise control over the flux of each element allows for the growth of highly ordered, single-crystal MnPt3 films with specific crystallographic orientations. nasa.gov The substrate temperature is a critical parameter that influences the surface mobility of the adatoms and, consequently, the crystalline quality of the film. In-situ characterization techniques, such as Reflection High-Energy Electron Diffraction (RHEED), are often used to monitor the film growth in real-time and ensure layer-by-layer growth. ipcms.fr This level of control is crucial for fabricating heterostructures and superlattices where the interfaces between different materials need to be atomically sharp. youtube.com
| Parameter | Description | Significance |
| Ultra-High Vacuum (UHV) | The low-pressure environment in the MBE chamber. | Minimizes contamination for high-purity films. wikipedia.org |
| Effusion Cell Temperature | Controls the flux of individual elements (Mn, Pt). | Enables precise stoichiometric control. |
| Substrate Temperature | The temperature of the substrate during growth. | Affects adatom diffusion and crystal quality. wikipedia.org |
| In-situ Monitoring (RHEED) | Real-time monitoring of the film's crystal structure. | Allows for precise control over layer-by-layer growth. ipcms.fr |
Pulsed Laser Deposition (PLD) for Epitaxial MnPt3 Thin Films
Pulsed Laser Deposition (PLD) is another versatile technique for growing high-quality epitaxial thin films. ornl.govias.ac.in In PLD, a high-power pulsed laser is used to ablate a target material, in this case, a stoichiometric MnPt3 target. The ablated material forms a plasma plume that expands and deposits onto a heated substrate. ornl.gov
PLD offers several advantages, including the ability to deposit materials with complex stoichiometries, as the composition of the target is often faithfully reproduced in the film. ias.ac.inbohrium.com By carefully selecting the substrate material and controlling the deposition parameters such as laser fluence, background gas pressure, and substrate temperature, it is possible to grow epitaxial MnPt3 films with a specific crystallographic orientation. arxiv.orgresearchgate.net The technique has been successfully used to grow high-quality epitaxial films of other manganese-based alloys, demonstrating its potential for MnPt3 fabrication. bohrium.comarxiv.orgresearchgate.net
Control of Long-Range Order during Thin Film Fabrication
Achieving a high degree of long-range chemical order is often crucial for obtaining the desired magnetic properties in MnPt3 thin films. The long-range order parameter, S, quantifies the degree of ordering in the crystal lattice. In a perfectly ordered L12 structure (S=1), the manganese atoms occupy the corner sites of the face-centered cubic unit cell, while the platinum atoms occupy the face-centered sites.
The control of long-range order is primarily achieved through thermal processing. aps.org As-deposited films, particularly those grown at low substrate temperatures, are often chemically disordered (S≈0). nih.gov Post-deposition annealing at elevated temperatures provides the thermal energy necessary for the atoms to diffuse and arrange themselves into the energetically favorable ordered structure. mdpi.com The final degree of order depends on the annealing temperature and duration. Insufficient annealing may result in only short-range order, while excessive temperatures can lead to other undesirable effects like grain growth or interdiffusion with the substrate.
In-situ annealing during growth, by maintaining the substrate at a high temperature, can also promote the formation of the ordered phase directly during deposition. researchgate.net The choice between post-deposition annealing and in-situ annealing depends on the specific deposition technique and the desired film properties. For instance, techniques like MBE that operate at higher vacuum levels and with slower deposition rates can be more amenable to in-situ ordering. youtube.com
Nanocrystal and Nanostructure Fabrication of MnPt3
The synthesis of MnPt3 in the form of nanocrystals and other nanostructures opens up possibilities for applications in catalysis, biomedical imaging, and high-density data storage. Colloidal synthesis methods are commonly employed for the fabrication of MnPt3 nanocrystals. nih.gov
In a typical colloidal synthesis, precursors of manganese and platinum are decomposed in a high-boiling point solvent in the presence of surfactants. nih.gov The surfactants cap the growing nanocrystals, controlling their size and shape and preventing their aggregation. The choice of precursors, surfactants, reaction temperature, and reaction time are all critical parameters that influence the final characteristics of the nanocrystals. For example, the size of the MnPt3 nanocrystals has been shown to depend on the specific manganese reactant used. nih.gov
As-synthesized colloidal nanocrystals often exhibit a compositionally disordered face-centered cubic (fcc) A1 phase. nih.govresearchgate.net Similar to thin films, a post-synthesis annealing step at elevated temperatures is required to transform the crystal structure to the compositionally ordered L12 phase. nih.govresearchgate.net This transformation is crucial for achieving the desired magnetic properties, as the disordered A1 phase is typically paramagnetic, while the ordered L12 phase can exhibit superparamagnetism or ferromagnetism depending on the nanocrystal size. nih.gov
Other nanofabrication techniques, such as lithography and template-assisted synthesis, can also be used to create ordered arrays of MnPt3 nanostructures. researchgate.netiaea.org These "top-down" approaches offer precise control over the size, shape, and spacing of the nanostructures, which is important for applications where interactions between individual nanostructures play a role. iaea.org
Colloidal Synthesis of MnPt3 Nanocrystals from Organometallic Precursors
Colloidal synthesis has emerged as a powerful method for producing MnPt3 nanocrystals with well-defined properties. This approach typically involves the chemical decomposition of organometallic precursors in a high-boiling point solvent in the presence of stabilizing agents. A key feature of this method is the consistent production of nanocrystals with a 1:3 manganese to platinum stoichiometry. nih.govcapes.gov.br
In a typical synthesis, organometallic compounds of manganese and platinum are used as the sources for the respective elements. acs.org The choice of the manganese reactant has been shown to influence the resulting size of the nanocrystals. nih.govcapes.gov.br Upon synthesis, the MnPt3 nanocrystals are typically in a compositionally disordered state, adopting the face-centered cubic (fcc) A1 crystal structure. nih.govcapes.gov.br These as-synthesized nanocrystals exhibit paramagnetic behavior. nih.gov A subsequent annealing step at elevated temperatures, for instance at 580°C, is necessary to induce a phase transition to the compositionally ordered L12 structure, which possesses higher magnetocrystalline anisotropy and exhibits superparamagnetic properties. nih.govcapes.gov.br
The use of colloidal methods provides a versatile platform for tuning the properties of MnPt3 nanocrystals, offering a pathway to materials with tailored magnetic and catalytic functionalities.
Shape-Controlled Nanocrystal Synthesis, e.g., Mn-Pt Nanocubes
Control over the shape of nanocrystals is crucial as it directly influences their surface atomic arrangement and, consequently, their catalytic and electronic properties. For Mn-Pt systems, shape-controlled synthesis has been successfully demonstrated, yielding nanocubes with well-defined crystallographic facets. nih.gov
The synthesis of Mn-Pt nanocubes can be achieved through the reaction of platinum acetylacetonate (B107027) and manganese carbonyl in the presence of oleic acid and oleylamine, which act as surfactants and shape-directing agents. nih.gov These nanocubes, which are enclosed by {100} surfaces, can be transformed into the ordered MnPt3 intermetallic phase through a post-synthetic annealing process. nih.gov The shape of these nanocrystals has a significant impact on their electrocatalytic performance. Studies have shown that Mn-Pt nanocubes exhibit superior activity for the oxygen reduction reaction, formic acid oxidation, and methanol (B129727) oxidation compared to their spherical counterparts. nih.gov This enhancement is attributed to the specific atomic arrangement on the (100) facets of the nanocubes.
| Shape-Controlled Synthesis of Mn-Pt Nanocubes | |
| Precursors | Platinum acetylacetonate, Manganese carbonyl |
| Surfactants | Oleic acid, Oleylamine |
| Initial Product | Mn-Pt nanocubes |
| Post-treatment | Annealing |
| Final Product | Ordered MnPt3 intermetallic phase |
| Key Finding | Nanocubes show enhanced electrocatalytic activity compared to spherical nanoparticles. nih.gov |
Electrospinning Synthesis of Carbon-Supported Pt3Mn Nanocrystals
Electrospinning presents a scalable and versatile method for fabricating one-dimensional nanostructures and has been successfully employed for the synthesis of carbon-supported Pt3Mn intermetallic nanocrystals. nih.govmdpi.com This technique allows for the direct incorporation of metallic precursors into a polymer matrix, which is then thermally treated to yield the desired catalyst. mdpi.com
In a typical procedure, platinum(II) acetylacetonate and manganese(III) acetylacetonate are dissolved in a solution containing a polymer, such as polyacrylonitrile (B21495) (PAN), and then electrospun to form nanofibers. nih.govmdpi.com These nanofibers, containing the metal precursors, are subsequently annealed in an inert atmosphere. mdpi.com This high-temperature treatment serves two purposes: the carbonization of the polymer to form a conductive carbon support and the reduction of the metal precursors to form Pt3Mn nanocrystals directly on the carbon nanofibers. mdpi.com This method avoids the need for a separate step of synthesizing the nanoparticles and then loading them onto a support. mdpi.com The annealing temperature plays a crucial role in the final microstructure, with higher temperatures leading to larger nanoparticle sizes. mdpi.com The resulting carbon-supported ordered Pt3Mn intermetallic catalysts have shown enhanced performance for the oxygen reduction reaction, a key process in fuel cells. nih.govmdpi.com
| Electrospinning Synthesis of Pt3Mn/CNFs | |
| Platinum Precursor | Platinum(II) acetylacetonate nih.govmdpi.com |
| Manganese Precursor | Manganese(III) acetylacetonate nih.govmdpi.com |
| Polymer Matrix | Polyacrylonitrile (PAN) mdpi.com |
| Process | Electrospinning followed by thermal annealing mdpi.com |
| Product | Ordered Pt3Mn intermetallic nanocrystals on carbon nanofibers (PtMn/CNFs) mdpi.com |
| Advantage | Direct synthesis and support loading in a single process. mdpi.com |
Wet-Chemical Methods for Tunable Nanoparticle Size
Wet-chemical methods, a broad category that encompasses colloidal synthesis techniques, offer a high degree of control over the size of the resulting nanoparticles. This tunability is critical as the size of nanoparticles significantly impacts their catalytic activity, magnetic properties, and stability.
For MnPt3 nanoparticles, the size can be effectively tuned by carefully selecting the reaction parameters during their synthesis. nih.govcapes.gov.br One of the key factors influencing the final particle size is the choice of the manganese reactant. nih.govcapes.gov.br By using different manganese precursors, researchers can systematically vary the nucleation and growth kinetics of the nanocrystals, leading to different average particle sizes. While the size can be controlled, these methods consistently yield a Mn:Pt stoichiometry of 1:3. nih.govcapes.gov.br The ability to produce size-tunable MnPt3 nanoparticles is essential for fundamental studies aimed at understanding the structure-property relationships in these bimetallic systems and for optimizing their performance in various applications.
Influence of Mn Reactants and Annealing on Nanocrystal Stoichiometry and Order
The stoichiometry and crystalline order of MnPt3 nanocrystals are critical parameters that are determined by the synthetic conditions, specifically the choice of reactants and post-synthesis thermal treatments.
As established through colloidal synthesis routes, the selection of the manganese reactant has a direct impact on the size of the resulting nanocrystals. nih.govcapes.gov.br However, a remarkable aspect of these syntheses is the consistent formation of nanoparticles with a precise 1:3 manganese-to-platinum atomic ratio, regardless of the specific manganese precursor used. nih.govcapes.gov.br
The as-synthesized MnPt3 nanocrystals are in a compositionally disordered face-centered cubic (fcc) A1 phase. nih.govcapes.gov.br To achieve the desired ordered intermetallic phase, a crucial step is thermal annealing. nih.govcapes.gov.br Annealing at a sufficiently high temperature, for example, 580°C, provides the necessary thermal energy to overcome the kinetic barriers for atomic diffusion, leading to a phase transformation from the disordered A1 structure to the ordered L12 structure, which has the AuCu3-type crystal lattice. nih.govcapes.gov.br This ordering process significantly alters the magnetic properties of the material, transitioning it from a paramagnetic state to a superparamagnetic state with higher magnetocrystalline anisotropy. nih.gov
| Factor | Influence on MnPt3 Nanocrystals | Reference |
| Manganese Reactant | Affects the final size of the nanocrystals. | nih.govcapes.gov.br |
| Stoichiometry | Consistently results in a 1:3 Mn:Pt ratio. | nih.govcapes.gov.br |
| Annealing | Induces a phase transition from the disordered A1 phase to the ordered L12 phase. | nih.govcapes.gov.br |
Atomistic Processes Governing Thin-Film and Nanostructure Growth Mechanisms
The formation of MnPt3 thin films and nanostructures is a complex process governed by a series of fundamental atomistic events that occur at the growth surface. nih.govosti.gov Understanding these mechanisms is essential for controlling the morphology, crystal quality, and ultimately, the properties of the resulting material. The growth of thin films from the vapor phase is an intrinsically non-equilibrium process, characterized by a competition between kinetic and thermodynamic factors. nih.govosti.gov
The key atomistic processes involved in thin-film and nanostructure growth include:
Adatom Diffusion: Individual atoms (adatoms) deposited on the substrate surface are not static but diffuse across terraces and along the edges of steps and existing islands. nih.govosti.gov
Nucleation: Diffusing adatoms can collide and form stable clusters or nuclei. The size of the critical nucleus depends on the deposition conditions. nih.govosti.gov
Island Growth: Once stable nuclei are formed, they grow by capturing more adatoms that attach to their peripheries. nih.govosti.gov
By manipulating the growth kinetics, for example, by adjusting the substrate temperature or the deposition rate, it is possible to influence these atomistic processes and select a desired growth mode, such as layer-by-layer growth, island growth, or step-flow growth. These principles are fundamental to the fabrication of high-quality MnPt3 thin films and nanostructures with tailored properties for specific applications.
Structural Characterization and Crystallographic Analysis of Manganese Platinum 1/3
Ordered L1₂ (AuCu₃) Cubic Structure of MnPt₃
The thermodynamically stable and well-characterized phase of MnPt₃ is the ordered L1₂ structure. nih.govresearchgate.net This crystal structure is analogous to that of gold-copper (AuCu₃). nih.gov In this arrangement, the platinum (Pt) atoms occupy the face-centered positions of the cubic lattice, while the manganese (Mn) atoms are situated at the corners of the cube. researchgate.net This ordered arrangement gives rise to a primitive cubic lattice with a specific, repeating unit cell.
The L1₂ ordered structure is crucial for the magnetic properties of MnPt₃, leading to a higher magnetocrystalline anisotropy. nih.gov The specific arrangement of Mn and Pt atoms in the L1₂ lattice is the source of its unique electronic and magnetic behaviors. This ordered phase is typically achieved through a thermal annealing process, which promotes the diffusion of atoms into their respective crystallographic sites. nih.govresearchgate.net
Table 1: Crystallographic Data for Ordered L1₂ MnPt₃
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pm-3m (No. 221) |
| Strukturbericht Designation | L1₂ |
| Prototype | AuCu₃ |
This table summarizes the key crystallographic information for the ordered L1₂ phase of MnPt₃.
Disordered Face-Centered Cubic (fcc) A1 Phase of MnPt₃
In contrast to the ordered L1₂ phase, MnPt₃ can also exist in a compositionally disordered state known as the A1 phase. nih.gov This phase possesses a face-centered cubic (fcc) crystal structure, where the manganese and platinum atoms are randomly distributed on the fcc lattice sites. nih.gov This lack of long-range atomic order distinguishes it from the L1₂ structure.
The disordered A1 phase is often the state in which MnPt₃ is initially synthesized, particularly through methods like colloidal synthesis. nih.gov Magnetization measurements have shown that nanocrystals in the A1 phase exhibit paramagnetic behavior. nih.gov This is in stark contrast to the superparamagnetic nature of the ordered L1₂ phase, highlighting the strong structure-property relationship in this material. nih.gov
Structural Ordering and Thermally-Induced Phase Transformations in MnPt₃
The transition from the disordered A1 phase to the ordered L1₂ structure is a critical process in tailoring the properties of MnPt₃. This transformation is typically induced by thermal annealing at elevated temperatures. nih.govresearchgate.net For instance, annealing at 580°C has been shown to facilitate the conversion from the A1 to the L1₂ phase. nih.gov
This phase transformation is a solid-state reaction driven by the reduction of the system's free energy as atoms move to more stable, ordered positions. The degree of ordering is dependent on both the annealing temperature and duration. Insufficient thermal treatment may result in an incomplete transformation, leading to a mixture of ordered and disordered domains within the material. The study of these thermally-activated phase transitions is essential for controlling the final crystallographic and, consequently, the functional properties of MnPt₃. nih.gov
Surface Crystallography and Reconstruction of Specific MnPt₃ Surfaces, e.g., (001), (100), and (111)
The arrangement of atoms at the surface of a crystal can differ significantly from the bulk structure, a phenomenon known as surface reconstruction. This is driven by the minimization of surface energy. youtube.com For MnPt₃, the crystallography of its surfaces, such as the (001), (100), and (111) planes, plays a crucial role in its catalytic and magnetic surface properties.
First-principles studies have been employed to investigate the magnetic structure of the MnPt₃(001) surface. researchgate.net These studies predict that the magnetic ground state can be influenced by the surface termination, with a Pt-terminated surface favoring a ferromagnetic order similar to the bulk, while a MnPt termination can lead to an A-type antiferromagnetic order at the surface. researchgate.net Films with a high degree of long-range order are often highly textured with the (111) axis oriented along the film normal. researchgate.net The study of surface reconstructions on specific crystallographic planes is vital for understanding and engineering the surface-sensitive properties of MnPt₃.
Impact of Synthesis Conditions and Annealing on MnPt₃ Crystal Structure and Phase Purity
The final crystal structure and phase purity of MnPt₃ are highly dependent on the synthesis method and subsequent annealing conditions. nih.govresearchgate.net Different synthesis routes can lead to variations in crystallite size, morphology, and the initial degree of crystalline order. mdpi.com
For instance, colloidal synthesis of MnPt₃ nanocrystals initially produces the disordered A1 phase. nih.gov A subsequent annealing step is necessary to induce the phase transformation to the desired ordered L1₂ structure. nih.govresearchgate.net The temperature and duration of this annealing process must be carefully controlled to achieve a high degree of long-range order and phase purity. researchgate.netmdpi.com Inadequate annealing can result in a mixture of phases or a poorly ordered structure, which in turn affects the material's magnetic and other physical properties. mdpi.com Therefore, optimizing synthesis and annealing protocols is paramount for producing MnPt₃ with specific and reproducible crystallographic characteristics.
Electronic Structure and Theoretical Investigations of Manganese Platinum 1/3
Electronic Structure of MnPt₃ Surfaces and Near-Surface Layers
The electronic structure at the surface of a material can differ significantly from that of the bulk due to the broken symmetry and changes in the local atomic environment. For MnPt₃, the study of its surfaces is important for understanding its catalytic and magnetic properties at the nanoscale.
First-principles calculations using the FLAPW method have been performed to investigate the electronic and magnetic structure of the MnPt₃(001) surface. researchgate.netjkps.or.kr These studies predict a different magnetic ordering at the surface compared to the bulk. While the bulk is ferromagnetic, the Mn atoms at the surface are predicted to couple antiferromagnetically with the Mn atoms in the layer directly beneath them. jkps.or.kr This alteration in magnetic structure is attributed to the localization of electronic bands at the surface. researchgate.net The termination of the surface (i.e., whether the outermost layer is Mn or Pt) can also drastically affect the magnetic anisotropy. researchgate.net For instance, a Pt-terminated MnPt₃(001) surface is predicted to exhibit a large perpendicular magnetic anisotropy. researchgate.net
Comparative Studies of Experimental and Theoretically Calculated Dielectric Tensor Elements of MnPt₃
The dielectric tensor describes the response of a material to an applied electric field and is directly related to its optical and magneto-optical properties. Comparing experimentally measured dielectric tensor elements with those calculated from first-principles provides a stringent test of the theoretical models of the electronic structure.
Detailed experimental and theoretical investigations of the complex dielectric tensor of MnPt₃ have been conducted. unl.edu Optically thick films of MnPt₃ with the ordered L1₂ cubic structure were prepared and their optical constants were determined using variable angle spectroscopic ellipsometry. unl.edu The off-diagonal elements of the dielectric tensor, which are responsible for the magneto-optical Kerr effect, were determined from spectroscopic Kerr rotation and ellipticity measurements. unl.edu
First-principles calculations of the dielectric tensor elements were then performed based on the calculated electronic structure. The results showed good agreement between the experimental and theoretical values for the diagonal components of the dielectric tensor. unl.edu However, the agreement for the off-diagonal components was only fair. unl.edu This discrepancy may point to the need for further refinements in the theoretical treatment of excited states and many-body effects.
Influence of Dopants and Local Strain on Electronic Structure within Mn-Pt Systems
The electronic structure of materials can be intentionally modified by introducing dopant atoms or by applying mechanical strain. These modifications can tune the material's properties for specific applications.
In Mn-Pt systems, doping can significantly alter the electronic and magnetic properties. For instance, the introduction of dopants can create localized energy levels within the band structure, affecting conductivity and magnetic coupling. nih.gov The effect of a dopant is often related to the local strain it induces in the crystal lattice. researching.cn This local strain can alter the overlap between atomic orbitals, thereby modifying the electronic band structure. arxiv.org
The application of external strain is another powerful tool for tuning the electronic properties. In many materials, biaxial or hydrostatic strain can lead to significant changes in the band structure, including shifts in the Fermi level and modifications to the band gap. arxiv.orgarxiv.org For magnetic materials like MnPt₃, strain can also influence the magnetic anisotropy and the strength of magnetic interactions. aps.org While specific studies on the effect of various dopants and controlled strain on the electronic structure of MnPt₃ are not extensively documented, the general principles observed in related systems suggest that these would be effective methods for engineering its electronic and magnetic properties.
Magnetic Ordering and Phenomena in Manganese Platinum 1/3
Intrinsic Magnetic Ground State of Bulk MnPt₃: Ferromagnetic vs. Antiferromagnetic States
The intrinsic magnetic ground state of bulk MnPt₃ is ferromagnetic (FM). jkps.or.krjkps.or.kr This means that the magnetic moments of the constituent atoms align in a parallel fashion, resulting in a strong net magnetic moment. fiveable.me Theoretical calculations confirm that the ferromagnetic state is energetically more stable than various antiferromagnetic (AFM) configurations. jkps.or.krjkps.or.kr
Specifically, first-principles calculations have shown that the FM state is more stable by 60 meV compared to the A-type antiferromagnetic (A-AFM) state and by 140 meV compared to the C-type antiferromagnetic (C-AFM) state. jkps.or.krjkps.or.kr In an A-type AFM ordering, ferromagnetic planes are coupled antiferromagnetically, while in a C-type AFM ordering, there are alternating ferromagnetic and non-magnetic planes. The higher stability of the ferromagnetic state in bulk MnPt₃ is a key characteristic that distinguishes it from many other transition metal-platinum alloys which often exhibit antiferromagnetic ground states. jkps.or.krjkps.or.kr
The ferromagnetic nature of bulk MnPt₃ has been experimentally confirmed, with a high Curie temperature of approximately 380 K. jkps.or.kr Above this temperature, the material transitions to a paramagnetic state where the magnetic moments are randomly oriented.
Table 1: Calculated Energy Differences Between Magnetic States in Bulk MnPt₃
| Magnetic State | Energy Difference (meV) relative to FM state |
| Ferromagnetic (FM) | 0 |
| A-type Antiferromagnetic (A-AFM) | 60 jkps.or.krjkps.or.kr |
| C-type Antiferromagnetic (C-AFM) | 140 jkps.or.krjkps.or.kr |
Distribution of Magnetic Moments on Manganese and Platinum Atoms in MnPt₃ Alloys
In the ferromagnetic state of MnPt₃, the magnetic moments are primarily localized on the manganese (Mn) atoms, with a smaller induced magnetic moment on the platinum (Pt) atoms. jkps.or.kraps.org This distribution is a consequence of the electronic structure of the alloy.
Experimental investigations using polarized-neutron techniques have determined the magnetic moments to be approximately (3.64 ± 0.08) μB for Mn atoms and (0.26 ± 0.03) μB for Pt atoms. aps.org First-principles calculations provide values that are in good agreement with these experimental findings, with calculated magnetic moments of 3.82 μB for Mn and 0.15 μB for Pt. jkps.or.kr Another theoretical study reports the magnetic moments in the ferromagnetic ordering to be 3.769 μB on Mn atoms, 0.171 μB on Pt atoms at the supercell edge centers, and 0.150 μB on the remaining Pt atoms. aps.org
The significant magnetic moment on the Mn atoms arises from the nearly completely filled majority spin states and almost empty minority spin states of the Mn d-orbitals. jkps.or.kr The magnetic moment on the Pt atoms is induced through hybridization with the Mn 3d orbitals. aps.org The distribution of the magnetic electrons on the Pt atoms is found to be strongly aspherical. aps.org
Table 2: Magnetic Moments on Mn and Pt Atoms in Ferromagnetic MnPt₃
| Atom | Experimental Magnetic Moment (μB) | Calculated Magnetic Moment (μB) |
| Manganese (Mn) | 3.64 ± 0.08 aps.org | 3.82 jkps.or.kr, 3.769 aps.org |
| Platinum (Pt) | 0.26 ± 0.03 aps.org | 0.15 jkps.or.kr, 0.171/0.150 aps.org |
Magnetocrystalline Anisotropy (MCA) in MnPt₃ Thin Films and Bulk Systems
Magnetocrystalline anisotropy (MCA) refers to the dependence of a material's internal energy on the direction of its magnetization. fiveable.me It is a crucial property for applications in magnetic data storage and spintronics. In MnPt₃, the MCA is significantly influenced by factors such as surface termination and film thickness. aps.org
For bulk MnPt₃, the magnetic easy axis is typically in-plane. However, theoretical studies on MnPt₃(001) thin films have revealed that the MCA can be dramatically altered at the surface. aps.org Specifically, Pt-terminated MnPt₃(001) thin films are predicted to exhibit a very large perpendicular magnetocrystalline anisotropy (PMCA), on the order of 10 erg/cm². aps.org This is in stark contrast to MnPt-terminated films, which favor an in-plane magnetization. aps.org
The origin of this strong PMCA in Pt-terminated films is attributed to the interplay between the Pt d-orbitals, specifically the d_xy and d_x²-y² states, which is a result of the hybridization between Mn 3d and Pt 5d orbitals at the surface. aps.org This finding highlights the potential for tuning the magnetic anisotropy in MnPt₃ thin films by controlling the surface structure, which is a promising avenue for designing spintronic devices with specific functionalities. aps.org
Surface Magnetism and Termination Effects on MnPt₃ (001), (100), and (111) Surfaces
The magnetic properties of MnPt₃ at its surfaces can differ significantly from those of the bulk material. jkps.or.krjkps.or.kr This is due to the reduced coordination and symmetry breaking at the surface, which can lead to changes in the electronic and magnetic structure. The surface termination, i.e., the atomic layer that forms the outermost surface, plays a critical role in determining the surface magnetic properties. aps.orgresearchgate.net
For the MnPt₃(001) surface, first-principles calculations predict a dramatic difference in the magnetic ground state depending on the termination. aps.orgresearchgate.net A Pt-terminated surface is predicted to maintain the ferromagnetic ordering found in the bulk. aps.orgresearchgate.net In contrast, a MnPt-terminated surface is predicted to favor an A-type antiferromagnetic order at the surface. aps.orgresearchgate.net This means that the Mn atoms at the surface are coupled antiferromagnetically to the Mn atoms in the subsurface layer. jkps.or.kr
The transition from a ferromagnetic ground state in bulk MnPt₃ to a non-ferromagnetic state at the surface is attributed to the phenomenon of band localization. jkps.or.krjkps.or.kr At the surface, the reduced coordination of the atoms leads to a narrowing of the electronic bands. This localization of the electronic states can alter the balance of exchange interactions, favoring an antiferromagnetic arrangement of spins at the surface. jkps.or.kr
As discussed previously, the surface termination has a profound impact on both the magnetic ground state and the magnetocrystalline anisotropy of MnPt₃ surfaces. aps.orgresearchgate.net For the MnPt₃(001) surface, the Pt termination not only preserves the bulk ferromagnetism but also induces a strong perpendicular magnetic anisotropy. aps.orgresearchgate.net Conversely, the MnPt termination leads to an A-type antiferromagnetic ordering at the surface with an in-plane magnetization. aps.orgresearchgate.net These findings underscore the critical role of surface engineering in controlling the magnetic properties of MnPt₃ for technological applications.
Magnetic Phase Transitions in MnPt₃ Systems
MnPt₃ undergoes a magnetic phase transition from a ferromagnetic state to a paramagnetic state at its Curie temperature of approximately 380 K. jkps.or.kr In addition to this temperature-induced transition, studies on surface alloys of MnPt₃ on a Pt(001) substrate have revealed a magnetic phase transition at the surface. researchgate.net When one monolayer of Mn is deposited on Pt(001) and annealed, a MnPt₃-type ordered surface alloy forms. researchgate.net Magneto-optical Kerr effect (MOKE) measurements of this surface alloy show no distinct hysteresis at 45 K, which is in contrast to the ferromagnetic behavior of bulk MnPt₃. researchgate.net This suggests a transition to a non-ferromagnetic ground state at the surface, which is consistent with theoretical predictions of an antiferromagnetic ground state for the Mn-terminated MnPt₃(001) surface. jkps.or.krresearchgate.net
Furthermore, the broader Mn-Pt system exhibits a variety of magnetic structures and phase transitions. For instance, the Mn₃Pt phase shows a first-order transition between a triangular and a collinear antiferromagnetic structure. aps.org While distinct from MnPt₃, these findings highlight the complex magnetic behavior that can arise in manganese-platinum alloys.
Dependence of Curie Temperature on Stoichiometry and Degree of Order
The Curie temperature (Tc), the critical point above which a material loses its spontaneous magnetization, is a fundamental characteristic of a ferromagnetic material. In MnPt3, the Curie temperature is intricately linked to its stoichiometry and the degree of atomic order.
Theoretical calculations have shown that nearest-neighbor interactions between manganese atoms play a crucial role in stabilizing the ferromagnetic order in MnPt3. nih.gov The experimental Curie temperature for ordered MnPt3 is approximately 390 K. nih.gov
While precise experimental studies detailing a broad range of non-stoichiometric Mn-Pt compounds and their corresponding Curie temperatures are not extensively available for the 1:3 ratio, it is a well-established principle in materials science that deviations from ideal stoichiometry can significantly impact magnetic properties. utk.edunih.gov In many magnetic alloys, including other manganese-based systems, changes in composition can alter the exchange interactions between magnetic atoms, leading to either an increase or decrease in the Curie temperature. utk.edu
The degree of atomic order is another critical factor. MnPt3 can exist in both a chemically disordered face-centered cubic (fcc) A1 phase and a chemically ordered L12 (AuCu3-type) structure. Current time information in Dakar, SN. The transition from the disordered to the ordered phase is typically achieved through annealing at high temperatures, for instance, at 580 °C. Current time information in Dakar, SN. In the ordered L12 structure, the Mn and Pt atoms occupy specific sublattice sites, leading to well-defined Mn-Mn distances and stronger magnetic exchange coupling. As-synthesized MnPt3 nanocrystals in the disordered A1 phase have been found to be paramagnetic, while the same nanocrystals, when annealed to form the ordered L12 phase, exhibit superparamagnetism, which arises from the ferromagnetic ordering within each nanoparticle. Current time information in Dakar, SN. This transition highlights the critical role of atomic ordering in establishing the ferromagnetic character of MnPt3.
Table 1: Calculated and Experimental Curie Temperatures for MnPt3 and Related Compounds
| Compound | Calculated Curie Temperature (K) - Mean Field Approximation (MFA) | Calculated Curie Temperature (K) - Random Phase Approximation (RPA) | Experimental Curie Temperature (K) |
| MnPt3 | 569 | 431 | ~390 nih.gov |
| Cu2MnAl | 831 | 630 | 603 |
| Ni2MnSn | 400 | 303 | 344 |
| Pd2MnSn | 295 | 224 | 189 |
| This table presents theoretical and experimental Curie temperatures for MnPt3 and other related Heusler alloys, illustrating the values obtained from different calculation methods. The data is sourced from ab-initio calculations of effective exchange interactions. nih.gov |
Pressure-Induced Evolution of Magnetic Ordering and Anisotropy
The application of external pressure can serve as a clean tool to tune the interatomic distances and, consequently, the magnetic interactions in a material. While specific high-pressure studies on the magnetic ordering and anisotropy of bulk MnPt3 are not readily found in the reviewed literature, research on related manganese-based compounds demonstrates the significant impact of pressure on their magnetic properties.
For instance, in the three-dimensional antiferromagnetic coordination polymer Mn(N(CN)2)2, hydrostatic pressure dramatically increases the Néel temperature, indicating a strengthening of the superexchange interactions. aps.orgnih.gov Furthermore, a distinct change in magnetic behavior is observed above a certain pressure threshold, suggesting a pressure-induced enhancement of magnetic anisotropy. aps.orgnih.gov Similarly, studies on the single-molecule magnet Mn12-Ac have shown that uniaxial pressure applied along the easy axis increases the magnetic anisotropy of the molecule. amherst.eduresearchgate.netexlibrisgroup.com In the Kondo semiconductor CeRu2Al10, which shares structural similarities with some Mn-based intermetallics, uniaxial pressure has been shown to have an anisotropic effect on the magnetic transition temperature. aps.org
These examples from related manganese compounds strongly suggest that the magnetic ordering temperature and magnetic anisotropy of MnPt3 would also be sensitive to applied pressure. It is plausible that compressing the MnPt3 lattice would enhance the exchange interactions between Mn atoms, potentially leading to an increase in its Curie temperature. Moreover, non-uniform strain induced by pressure could alter the magnetocrystalline anisotropy.
Table 2: Examples of Pressure Effects on Magnetic Properties of Related Manganese-Based Compounds
| Compound | Pressure Type | Observed Effect on Magnetic Property | Reference |
| Mn(N(CN)2)2 | Hydrostatic | Increase in Néel temperature; enhancement of magnetic anisotropy | aps.orgnih.gov |
| Mn12-Ac | Uniaxial | Increase in magnetic anisotropy constant | amherst.eduresearchgate.netexlibrisgroup.com |
| MnSi | Uniaxial | Favors magnetic modulation along the pressure axis; enhances Skyrmion lattice phase | nih.govresearchgate.net |
| This table provides examples of the influence of pressure on the magnetic characteristics of various manganese-containing materials, highlighting the general sensitivity of Mn-based magnets to mechanical stress. |
Superparamagnetic Behavior in Ordered MnPt3 Nanocrystals
When a magnetic material is reduced to the nanoscale, its magnetic behavior can be dominated by thermal energy, leading to a phenomenon known as superparamagnetism. In the case of MnPt3, chemically synthesized nanocrystals with a disordered A1 crystal structure are found to be paramagnetic. However, upon annealing, these nanocrystals transform into the ordered L12 phase and exhibit superparamagnetic behavior. Current time information in Dakar, SN.
Table 3: Magnetic Behavior of MnPt3 Nanocrystals
| Crystalline Phase | Synthesis/Treatment | Magnetic Behavior | Reference |
| Disordered A1 (fcc) | As-synthesized | Paramagnetic | Current time information in Dakar, SN. |
| Ordered L12 | Annealed at 580 °C | Superparamagnetic | Current time information in Dakar, SN. |
| This table summarizes the observed magnetic behavior of MnPt3 nanocrystals as a function of their crystal structure and processing, as reported in scientific literature. Current time information in Dakar, SN. |
Exchange Bias Phenomena in MnPt3-containing Heterostructures
Exchange bias is a magnetic phenomenon that occurs at the interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) material. It manifests as a shift in the magnetic hysteresis loop of the ferromagnetic layer, and it is a cornerstone of spintronic devices like spin valves and magnetic tunnel junctions. youtube.comresearchgate.net While MnPt3 in its bulk ordered state is ferromagnetic, heterostructures containing this alloy, often denoted as PtMn in the context of spintronics, are widely used as the antiferromagnetic pinning layer.
In these applications, a thin film of PtMn is typically grown in contact with a ferromagnetic layer such as NiFe or CoFeB. nih.govaps.org The exchange coupling at the interface between the PtMn and the ferromagnet leads to a pinning of the ferromagnetic layer's magnetization direction. This pinning results in an enhanced coercivity and a shift of the hysteresis loop along the magnetic field axis, which is the hallmark of the exchange bias effect. The strength of the exchange bias and its thermal stability (blocking temperature) are critical parameters for device performance and have been shown to depend on the composition and microstructure of the Mn-Ir-Pt exchange-biased layers. korea.ac.kr For instance, in IrMn/NiFe bilayers, the exchange bias can be manipulated by in-plane currents, suggesting that spin currents within the antiferromagnetic layer exert a torque on the uncompensated moments at the interface. nih.gov
Table 4: Exchange Bias Properties in Heterostructures with Mn-Alloys
| Heterostructure | Ferromagnetic Layer | Exchange Bias Field (H_E) | Blocking Temperature (T_B) | Reference |
| Ta/(Ni-Fe, Co-Fe)/Mn79.7Ir18.4Pt1.9/Ta | NiFe, CoFe | 441 Oe | 260 °C | korea.ac.kr |
| IrMn/NiFe | NiFe | - | - | nih.gov |
| CoFeB/IrMn | CoFeB | Dependent on cooling field and measurement direction | - | aps.org |
| This table presents examples of exchange bias characteristics in multilayer systems containing manganese alloys, which are crucial for spintronic applications. The data is compiled from various research articles. |
Spin Texture and Chiral Magnetism in Related Mn-based Films
In recent years, there has been a surge of interest in chiral magnetic structures, such as spin spirals and magnetic skyrmions, due to their potential applications in next-generation spintronic devices. These non-collinear spin textures arise from the competition between different magnetic interactions, particularly the Dzyaloshinskii-Moriya interaction (DMI) which favors a canting of neighboring spins. While specific studies on chiral spin textures in MnPt3 films are not prominent in the reviewed literature, extensive research on related manganese-based compounds provides valuable insights into this field.
For example, thin films of the chiral magnet MnGe have been shown to host a variety of topological spin textures, including helical stripe domains. aps.org In Fe/Gd multilayer films, which are centrosymmetric and thus lack a net DMI, chiral spin textures can still be stabilized by the interplay of long-range dipolar interactions and domain wall energy. researchgate.net Furthermore, non-collinear antiferromagnets like Mn3Sn exhibit a large anomalous Hall effect, which is a direct consequence of their chiral spin structure. arxiv.org The spin texture in such materials can be manipulated by strain and electric currents, opening avenues for novel memory and logic devices. arxiv.org The study of spin textures in amorphous Fe-Ge thick films has also revealed the existence of 3D chiral spin configurations, indicating that structural disorder can also play a role in stabilizing such states. arxiv.org These findings in related Mn-based and other magnetic thin films suggest that MnPt3, particularly in thin-film form or in heterostructures, could potentially host complex and technologically relevant spin textures.
Surface Science and Interface Phenomena in Manganese Platinum 1/3 Systems
Atomic-Scale Investigations of MnPt₃ Surface Structures
The atomic arrangement at the surface of MnPt₃ plays a pivotal role in determining its physical and chemical properties. Theoretical and experimental studies have primarily focused on the low-index surfaces, such as (001) and (111), to unravel their complex structural and magnetic characteristics.
First-principles calculations based on density functional theory (DFT) have been instrumental in predicting the stable configurations of MnPt₃ surfaces. For the bulk-terminated MnPt₃ (001) surface, a slab consisting of nine atomic layers is often used to simulate the system. jkps.or.kr These calculations have confirmed that the ground state of bulk MnPt₃ is ferromagnetic (FM). jkps.or.krresearchgate.net However, the magnetic structure at the surface can differ significantly from the bulk.
Experimental investigations have provided valuable insights into the surface structure of MnPt-based systems. Dynamic low-energy electron diffraction (LEED) analysis has been employed to study a MnPt₃-type trilayer ordered surface alloy grown on a Pt(001) substrate. researchgate.net The formation of a c(2x2) Mn-Pt/1ML Pt/c(2x2) Mn-Pt/Pt(001) structure was observed after annealing a monolayer of Mn on Pt(001). researchgate.net This indicates a well-defined, ordered arrangement of Mn and Pt atoms at the surface, which is a prerequisite for understanding its intrinsic properties.
Theoretical studies have also explored different possible terminations of the MnPt₃(001) surface, namely a Pt-terminated surface and a MnPt-terminated surface. The magnetic ground state is predicted to be dependent on the termination, with the Pt-terminated surface favoring a ferromagnetic state similar to the bulk, while the MnPt-terminated surface exhibits a preference for an A-type antiferromagnetic (AFM) order. researchgate.net
| Surface/Structure | Methodology | Key Findings | Reference |
| MnPt₃ (001) | First-Principles Calculations (FLAPW) | The magnetic structure at the bulk-terminated surface differs from the bulk. | jkps.or.krresearchgate.net |
| MnPt₃-type on Pt(001) | Dynamic LEED Analysis | Formation of a c(2x2) ordered surface alloy. | researchgate.net |
| Pt-terminated MnPt₃(001) | Density Functional Theory | Predicted to have a ferromagnetic ground state. | researchgate.net |
| MnPt-terminated MnPt₃(001) | Density Functional Theory | Favors an A-type antiferromagnetic order at the surface. | researchgate.net |
Surface Relaxation and its Influence on Electronic and Magnetic Properties
Surface relaxation, the phenomenon where the interlayer spacing at the surface differs from the bulk, can significantly impact the electronic and magnetic properties of a material. In MnPt₃, theoretical studies have investigated these effects.
Ab initio calculations have shown that for the MnPt₃ (100) surface, top-layer relaxation does not influence the antiferromagnetic ground state. researchgate.net This suggests that for certain surface orientations, the magnetic ordering is robust against structural changes at the surface. However, the energy differences between ferromagnetic and antiferromagnetic structures at the surfaces are found to be considerably smaller than in the bulk material. researchgate.net This reduced energy difference could have important implications for the magneto-optical Kerr effect in MnPt₃. researchgate.net
| Property | Surface | Influence of Surface Relaxation/Effects | Reference |
| Magnetic Ground State | MnPt₃ (100) | Top-layer relaxation has no influence on the antiferromagnetic ground state. | researchgate.net |
| Magnetic Stability | MnPt₃ Surfaces | Energy differences between ferro- and antiferromagnetic states are smaller than in the bulk. | researchgate.net |
| Magnetic Transition | MnPt₃ (001) | Band localization at the surface is a key factor. | jkps.or.krresearchgate.net |
| Interlayer Magnetic Coupling | MnPt₃ (001) | Surface Mn atoms couple antiferromagnetically to subsurface Mn atoms. | jkps.or.kr |
Interfacial Interactions in Multilayer and Heterostructure Architectures Involving MnPt₃
The interfaces between MnPt₃ and other materials in multilayer and heterostructure architectures are critical for developing spintronic devices. The interactions at these interfaces can lead to novel magnetic phenomena.
The magnetic properties of ultrathin MnPt films grown on a Pt(001) single crystal are highly dependent on the growth conditions. aps.org When coupled with ferromagnetic layers, these ultrathin MnPt films can exhibit exchange bias properties and enhanced coercivity at low temperatures. aps.org This demonstrates a strong interfacial magnetic coupling between the MnPt layer and the adjacent ferromagnetic material.
The nature of the interface, including its chemical profile and atomic arrangement, plays a crucial role in determining the functional properties of oxide heterostructures. frontiersin.org In such systems, phenomena like epitaxial strain, oxygen octahedral coupling, charge transfer, and orbital hybridization at the interface can significantly modify the magnetic interactions. frontiersin.org While specific studies on MnPt₃-based oxide heterostructures are limited in the provided results, the principles of interfacial coupling observed in other transition metal oxide systems are applicable. For instance, the magnetic coupling across an interface can be influenced by cation intermixing, which can create distinct magnetic phases. frontiersin.org
Furthermore, electronic correlations are known to control the interlayer coupling and magnetic transitions in van der Waals heterostructures. arxiv.org In heterostructures involving Mn-based compounds, the electronic correlations can govern the magnetic coupling within the system, and slight structural distortions can enable robust interlayer ferromagnetic coupling. arxiv.org These findings suggest that by carefully engineering the interface in MnPt₃-based heterostructures, it is possible to tailor their magnetic properties for specific applications.
| System | Key Interfacial Phenomenon | Observed Effect | Reference |
| Ultrathin MnPt films on Ferromagnetic Layers | Interfacial Magnetic Coupling | Exchange bias and enhanced coercivity. | aps.org |
| Oxide Heterostructures | Chemical Intermixing at Interface | Creation of distinct magnetic phases. | frontiersin.org |
| Van der Waals Heterostructures | Electronic Correlations | Control of interlayer magnetic coupling and transitions. | arxiv.org |
Correlation between Surface Atomic Structure and Catalytic Activities of MnPt₃ Nanocrystals
The catalytic performance of nanocrystals is intimately linked to their surface atomic structure. For MnPt₃, this relationship has been explored in the context of important electrochemical reactions for fuel cell applications.
The synthesis of Mn-Pt nanocubes, which are enclosed by (100) surfaces, has been reported. nih.gov Upon annealing, these nanocubes transform into the ordered MnPt₃ intermetallic phase. nih.gov The electrocatalytic properties of these MnPt₃ nanocrystals were found to be shape-dependent. Specifically, the nanocubes with their (100) facets exhibited superior activity for the oxygen reduction reaction (ORR), formic acid oxidation, and methanol (B129727) oxidation compared to their spherical counterparts. nih.gov This highlights that the specific arrangement of atoms on the (100) surface of MnPt₃ provides more favorable active sites for these reactions.
For the ORR, structurally ordered Pt₃Mn intermetallic nanoparticles on a carbon support have demonstrated superior initial activity and stability compared to commercial Pt/C catalysts. researchgate.net Density functional theory calculations have supported these experimental findings, indicating that the Pt₃Mn surface has a favorable oxygen adsorption energy and higher stability against Pt dissolution. researchgate.net
In the context of formic acid oxidation, the reaction mechanism is known to be sensitive to the surface structure of the catalyst. mdpi.com While detailed mechanistic studies specifically on MnPt₃ nanocrystals are not extensively covered in the provided results, the enhanced activity of the (100)-faceted nanocubes suggests that these surfaces facilitate a more efficient reaction pathway, potentially by suppressing the formation of poisoning intermediates like carbon monoxide. nih.gov The presence of manganese in the platinum lattice can modify the electronic structure of the platinum atoms, which in turn influences the adsorption energies of reactants and intermediates, thereby boosting the catalytic activity.
| Catalytic Reaction | MnPt₃ Nanocrystal Morphology | Key Finding | Reference |
| Oxygen Reduction Reaction | Nanocubes with (100) facets | Higher activity than spherical nanoparticles. | nih.gov |
| Formic Acid Oxidation | Nanocubes with (100) facets | Higher activity than spherical nanoparticles. | nih.gov |
| Methanol Oxidation | Nanocubes with (100) facets | Higher activity than spherical nanoparticles. | nih.gov |
| Oxygen Reduction Reaction | Ordered Intermetallic Nanoparticles | Superior initial activity and stability compared to Pt/C. | researchgate.net |
Functional Activity Research on Manganese Platinum 1/3 Excluding Prohibited Applications
Electrocatalytic Applications of MnPt₃
Manganese-platinum (1/3) has emerged as a highly promising electrocatalyst for several crucial energy conversion reactions. Its ordered atomic arrangement and the synergistic effects between manganese and platinum atoms contribute to its superior activity and stability compared to conventional platinum-based catalysts.
Oxygen Reduction Reaction (ORR) Electrocatalysis by Ordered Pt₃Mn Intermetallics
The oxygen reduction reaction (ORR) is a fundamental process in fuel cells and metal-air batteries. Ordered Pt₃Mn intermetallic nanoparticles have demonstrated exceptional performance as ORR electrocatalysts. rsc.org These materials exhibit a more positive half-wave potential and a higher kinetic current density for the ORR compared to commercial platinum on carbon (Pt/C) catalysts. nih.gov
One facile method for synthesizing these catalysts involves the thermal annealing of electrospun nanofibers containing platinum and manganese precursors. nih.gov Another approach utilizes a simple synthesis with commercial Pt/C and a manganese precursor, followed by heat treatment to form the intermetallic nanoparticles. confex.com The resulting ordered Pt₃Mn intermetallics on a carbon support (Pt₃Mn/C) show significantly enhanced ORR activity and durability. rsc.org For example, Pt₃Mn/C has been reported to have a mass activity more than three times higher than that of commercial Pt/C. confex.com
The enhanced performance is attributed to the defined stoichiometry and crystal structure of the Pt₃Mn intermetallic, which allows the manganese atoms to effectively modulate the geometric and electronic properties of the surface platinum atoms. nih.gov This modulation leads to optimized oxygen adsorption energy, a key factor in improving ORR kinetics. rsc.org
Methanol (B129727) Oxidation Reaction (MOR) Electrocatalysis by Pt₃Mn Nanowire Networks
The methanol oxidation reaction (MOR) is the critical anodic reaction in direct methanol fuel cells (DMFCs). Pt₃Mn nanowire networks have been successfully synthesized and have shown superior activity and durability for MOR compared to platinum nanowires and commercial Pt/C. researchgate.net These intricate, three-dimensional structures provide a large surface area and an interconnected network for efficient charge transport.
A soft template method, using cetyltrimethylammonium bromide (CTAB), has been employed to create these Pt₃Mn nanowire network structures. researchgate.net The resulting catalysts exhibit significantly higher mass and specific activities for MOR. For instance, the mass and specific activities of Pt₃Mn nanowire networks have been reported to be 0.843 A mg⁻¹ and 1.8 mA cm⁻², respectively, which are double those of commercial Pt/C. researchgate.net The enhanced performance is also linked to improved tolerance to carbon monoxide (CO), a common intermediate that poisons platinum catalysts during methanol oxidation. researcher.life
Role of Defined Stoichiometry and Crystal Structure in Enhancing Electrocatalytic Activity
The defined stoichiometry and ordered crystal structure of Pt₃Mn intermetallics are crucial for their enhanced electrocatalytic activity. nih.gov Unlike disordered alloys, the specific and predictable arrangement of platinum and manganese atoms in the intermetallic lattice leads to a more uniform and optimized electronic environment at the catalyst surface. nih.govresearchgate.net
This atomic ordering allows for a precise tuning of the electronic properties of the platinum atoms, which are the primary active sites. nih.gov The presence of manganese modifies the d-band center of platinum, leading to a weaker binding of reaction intermediates like CO, which in turn enhances the reaction kinetics for both ORR and MOR. nih.govresearcher.life The stable intermetallic structure also contributes to improved durability by preventing the leaching of the less noble metal (manganese) under harsh electrochemical conditions. confex.com
Shape-Dependent Electrocatalytic Performance of Mn-Pt Nanocrystals
The shape of Mn-Pt nanocrystals has a significant impact on their electrocatalytic performance. nih.gov Research has shown that Mn-Pt nanocubes, which are enclosed by (100) crystal facets, exhibit superior activities for oxygen reduction, formic acid oxidation, and methanol oxidation compared to their spherical counterparts. nih.govacs.org
The synthesis of these shape-controlled nanocrystals can be achieved by using platinum acetylacetonate (B107027) and manganese carbonyl in the presence of oleic acid and oleylamine. nih.gov Upon annealing, these nanocrystals transform into an ordered MnPt₃ intermetallic phase. nih.gov The enhanced activity of the nanocubes is attributed to the specific atomic arrangement and coordination of the atoms on the (100) surfaces, which are more favorable for the respective catalytic reactions. nih.gov This highlights the importance of controlling the morphology of nanocatalysts to expose highly active crystal facets.
Fundamental Mechanisms of Catalytic Enhancement
The superior catalytic performance of Manganese-platinum (1/3) is rooted in the fundamental changes it induces in the properties of the catalytically active platinum atoms.
Modulation of Geometric and Electronic Structure of Surface Platinum Atoms by Manganese
The introduction of manganese into the platinum lattice fundamentally alters the geometric and electronic structure of the surface platinum atoms, which is the primary reason for the observed catalytic enhancement. nih.gov This modulation occurs through two main effects: the ligand effect and the strain effect.
The ligand effect refers to the electronic interaction between manganese and platinum atoms. Manganese, being a less electronegative element than platinum, can donate electrons to the platinum atoms. This charge transfer modifies the electronic density of states of platinum, particularly the d-band center. researcher.life A downward shift in the d-band center of platinum weakens the adsorption of oxygen-containing species in the ORR and CO-like intermediates in the MOR, leading to faster reaction kinetics. nih.govresearcher.life
The strain effect arises from the difference in atomic radii between manganese and platinum, which causes a compressive strain on the platinum atoms in the alloy. researchgate.net This strain alters the Pt-Pt bond distance on the surface, which in turn influences the adsorption energies of reactants and intermediates, further contributing to the enhanced catalytic activity. researchgate.net
In essence, the synergistic combination of these geometric and electronic modifications optimizes the interaction between the catalyst surface and the reacting molecules, leading to the superior performance of MnPt₃ electrocatalysts.
Influence of Low-Coordination Surface Atoms and High-Index Facets on Activity
The catalytic activity of nanomaterials is profoundly influenced by their surface atomic structure. Atoms at the surface are inherently less coordinated than those in the bulk, and this effect is even more pronounced at edges, corners, and defect sites. These low-coordination atoms often exhibit higher energy and can bind reactants more strongly, leading to enhanced catalytic performance. While this is a general principle in heterogeneous catalysis, specific research on MnPt₃ corroborates the importance of surface structure. researchgate.net
A key factor in the catalytic performance of MnPt₃ is the nature of its exposed crystal facets. Studies have shown that the shape of MnPt₃ nanocrystals, which determines the dominant facets, plays a crucial role in their catalytic activity. For instance, Mn-Pt nanocubes, which are characterized by (100) surfaces, have demonstrated superior activity in electrocatalytic reactions compared to their spherical counterparts. researchgate.net After an annealing process that converts the as-synthesized nanocrystals into the ordered MnPt₃ intermetallic phase, these nanocubes exhibit enhanced performance in the oxygen reduction reaction (ORR), formic acid oxidation, and methanol oxidation. researchgate.netacs.org This shape-dependent activity underscores the significance of high-index facets in dictating the catalytic behavior of this compound.
The enhanced activity of the (100) facets on MnPt₃ nanocubes can be attributed to the specific arrangement of platinum and manganese atoms on this surface, which modulates the electronic structure and, consequently, the adsorption energies of reactants and intermediates. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic and magnetic properties of MnPt₃ surfaces, such as the (111) and (100) facets. These calculations help in elucidating the relationship between the surface atomic arrangement and the resulting catalytic function.
The following table summarizes the observed relationship between the morphology of MnPt₃ nanocrystals and their catalytic performance in selected reactions.
| Nanocrystal Shape | Dominant Surface Facet | Relative Catalytic Activity | Reactions Studied |
| Nanocubes | (100) | Higher | Oxygen Reduction, Formic Acid Oxidation, Methanol Oxidation |
| Spherical | Mixed/Undefined | Lower | Oxygen Reduction, Formic Acid Oxidation, Methanol Oxidation |
Enhanced Catalytic Activity under Non-Equilibrium Conditions
Catalysts often operate under conditions that are far from thermodynamic equilibrium. Under such dynamic, or operando, conditions, the structure and composition of a catalyst's surface can undergo significant changes, which in turn can lead to an enhancement of its catalytic activity. nih.gov This phenomenon, often termed dynamic restructuring, suggests that the active state of a catalyst may only exist during the reaction itself. lbl.gov
Operando spectroscopy techniques, which allow for the characterization of catalysts under actual reaction conditions, are crucial for identifying such transient states. ru.nl For instance, studies on other bimetallic catalysts have revealed that the surface composition can change dynamically in response to the gas-phase environment, leading to a more active configuration. chemrxiv.org Although specific operando studies on MnPt₃ are not widely reported in the reviewed literature, research on manganese oxide-based electrocatalysts has highlighted that structural disorder and specific manganese oxidation states that appear during the reaction are key to high activity. This points to the likelihood that MnPt₃ could also exhibit dynamic behavior that enhances its catalytic function.
The concept of plasma-catalysis represents another avenue where non-equilibrium conditions can dramatically alter catalytic performance. In plasma-catalytic ammonia (B1221849) synthesis, for example, the catalyst interacts with plasma-generated radicals, leading to reaction pathways that are not accessible under thermal equilibrium and can result in conversions beyond the thermal equilibrium limit. nih.gov While not yet demonstrated for MnPt₃, this illustrates how moving away from equilibrium can unlock enhanced catalytic activity.
Future research employing operando techniques will be vital to directly observe the surface of MnPt₃ during catalysis. Such studies could potentially reveal dynamic restructuring, changes in the oxidation states of manganese and platinum, and the formation of short-lived active sites that contribute to an enhanced catalytic turnover under non-equilibrium conditions.
Advanced Experimental Characterization Techniques Applied to Manganese Platinum 1/3
Spectroscopic Techniques for Electronic, Optical, and Magneto-Optical Properties
A suite of spectroscopic techniques has been employed to unravel the intricate interplay between the electronic structure, optical response, and magnetic behavior of MnPt3.
Spectroscopic Ellipsometry for Determination of Optical Constants of MnPt3
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a material's surface. bruker.comhoriba.comhoriba.com This allows for the precise determination of the optical constants, namely the refractive index (n) and the extinction coefficient (k), over a range of wavelengths. bruker.comhoriba.comparksystems.com For MnPt3, variable angle spectroscopic ellipsometry has been utilized to determine its optical constants over a spectral range of 1.2–4.2 eV. researchgate.net These measurements are crucial for understanding how light interacts with the material and are essential for interpreting data from other optical and magneto-optical experiments. nih.gov The technique is highly sensitive to film thickness and surface conditions, making it a valuable tool for characterizing thin films of MnPt3. bruker.comresearchgate.net
Magneto-Optic Kerr Effect (MOKE) for Magneto-Optical Response Measurements
The Magneto-Optic Kerr Effect (MOKE) is a phenomenon where the polarization of light is altered upon reflection from a magnetized surface. wikipedia.orguni-due.de This effect is a powerful tool for probing the magnetic properties of materials, including MnPt3. aps.org MOKE measurements have revealed a significant Kerr rotation angle in MnPt3, which is a measure of the change in the polarization plane of the reflected light. aps.orgarxiv.org Specifically, a large Kerr rotation of approximately -1.18° has been observed in MnPt3 alloy films at an energy of 1.2 eV. iastate.edu
MOKE can be measured in different geometries, including polar, longitudinal, and transverse, depending on the orientation of the magnetic field relative to the sample surface and the plane of incidence of the light. wikipedia.orguni-due.dehindsinstruments.com The polar MOKE geometry, where the magnetization is perpendicular to the reflecting surface, is often used for its strong signal at near-normal incidence. wikipedia.org The technique is not only used to measure hysteresis loops, providing information on coercivity and remanence, but also in its spectroscopic form to gain insights into the electronic transitions responsible for the magneto-optical response. aps.org The origin of the MOKE lies in the interplay between the material's magnetization and the spin-orbit coupling, which affects the electronic band structure. aps.org
Table 1: Reported Magneto-Optical Kerr Effect Data for MnPt3
| Property | Value | Energy (eV) | Reference |
| Kerr Rotation | ~0.6° | - | aps.org |
| Kerr Rotation | -1.18° | 1.2 | iastate.edu |
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS) for Valence Band Structure Determination
Angle-Resolved Ultraviolet Photoemission Spectroscopy (ARUPS), a variant of Angle-Resolved Photoemission Spectroscopy (ARPES), is a direct experimental technique for visualizing the electronic band structure of crystalline solids. wikipedia.orgmdpi.com It is based on the photoelectric effect, where irradiating a material with ultraviolet photons causes the emission of electrons. wikipedia.org By measuring the kinetic energy and the emission angle of these photoelectrons, one can determine their initial energy and momentum, thus mapping the occupied electronic states (valence bands). wikipedia.orgubc.ca
ARUPS is particularly well-suited for studying the valence band structure of materials like MnPt3, providing crucial information about the energy and momentum of electrons that govern its electronic and magnetic properties. arxiv.org The technique is highly surface-sensitive, probing the outermost atomic layers of a material. ubc.ca This makes it an invaluable tool for understanding the electronic states at the surface, which can differ from the bulk.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.compsu.edu The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. psu.edu The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. psu.edu The binding energy is characteristic of the element and its chemical environment, allowing for the identification of oxidation states and bonding configurations. wikipedia.orgcarleton.edu
In the context of MnPt3, XPS is crucial for verifying the stoichiometry and the chemical state of manganese and platinum on the surface. minsocam.org Analysis of the Mn 2p and 3p core-level spectra can provide information on the oxidation state of manganese. minsocam.orgnih.govresearchgate.net For instance, shifts in the binding energies of the Mn 3p peak can indicate changes in the valence state of the manganese atom. researchgate.netresearchgate.net XPS can also be used to detect surface contaminants that may affect the material's properties. carleton.edu
Table 2: Example of Information Obtainable from XPS Analysis of MnPt3
| Parameter | Information Derived |
| Mn 2p Binding Energy | Oxidation state of Manganese |
| Pt 4f Binding Energy | Chemical state of Platinum |
| Elemental Peak Areas | Surface stoichiometry (Mn:Pt ratio) |
| O 1s Peak | Presence of surface oxidation |
| C 1s Peak | Presence of surface carbon contamination |
Structural and Microstructural Probing
X-ray Diffraction (XRD) for Crystal Structure, Phase Identification, and Long-Range Order
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. anton-paar.comyoutube.comyoutube.com It relies on the principle of Bragg's law, where a beam of X-rays is diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. youtube.comyoutube.com This pattern serves as a fingerprint for the material, allowing for the determination of its crystal structure, lattice parameters, phase identification, and the degree of long-range atomic order. anton-paar.comyoutube.comyoutube.com
For MnPt3, XRD is essential to confirm the formation of the desired crystalline phase, which is typically the cubic L12 (Cu3Au-type) structure. researchgate.net The positions and intensities of the diffraction peaks provide detailed information about the atomic arrangement. researchgate.net For example, the presence of superlattice peaks in the XRD pattern is a direct indication of long-range chemical ordering, where Mn and Pt atoms occupy specific sites in the crystal lattice. researchgate.net The sharpness of the diffraction peaks can also provide qualitative information about the crystallite size and strain within the material. youtube.com Studies on MnPt3 films have used XRD to confirm a high degree of long-range order and a textured growth with the (111) axis oriented along the film normal after annealing. researchgate.net
Table 3: Typical Information Obtained from XRD Analysis of MnPt3
| Parameter | Information Derived |
| Peak Positions (2θ) | Crystal structure and lattice parameters |
| Peak Intensities | Phase identification and quantification |
| Presence of Superlattice Peaks | Degree of long-range order |
| Peak Broadening | Crystallite size and microstrain |
| Preferred Orientation | Texture of thin films or bulk materials |
Transmission Electron Microscopy (TEM) for Nanocrystal Morphology and Microstructure
Transmission Electron Microscopy (TEM) is an indispensable technique for the structural characterization of materials at the nanoscale. acs.orgwanggenerator.com It provides high-resolution, real-space images of nanocrystals, enabling detailed analysis of their size, shape (morphology), and internal crystalline structure (microstructure). acs.org For a material like Manganese-platinum (1/3), TEM allows for direct visualization of individual nanocrystals.
High-Resolution TEM (HRTEM) can image the atomic lattice, revealing the crystallographic orientation and the presence of any defects within the crystal volume. acs.orgacs.org By imaging the particle in profile, the distribution of atoms on the surface can be seen, directly showing the surface structure and faceting of the nanocrystals. acs.org Furthermore, techniques like Selected Area Electron Diffraction (SAED), performed within the TEM, provide patterns that confirm the crystal structure of the nanoparticles. acs.orgoaepublish.com For instance, the analysis of MnO₂ nanowires, a precursor material, showed how TEM and SAED could track structural transformations at different temperatures. oaepublish.com In situ TEM allows for the characterization of structural evolution resulting from stimuli like annealing or applied fields, providing dynamic information on the material's behavior. acs.orgmrs-serbia.org.rs
Table 1: TEM Analysis of MnPt₃ Nanocrystals
| TEM Technique | Information Obtained | Significance for MnPt₃ |
|---|---|---|
| Bright-Field/Dark-Field Imaging | Provides contrast to show the overall size, shape, and distribution of nanocrystals. acs.org | Determines the uniformity and morphology of synthesized MnPt₃ nanoparticles. |
| High-Resolution TEM (HRTEM) | Images the atomic lattice, revealing crystal planes, surface structure, and defects. wanggenerator.comacs.org | Confirms the high crystallinity and ordered Cu₃Au-type structure of MnPt₃; identifies surface facets. |
| Selected Area Electron Diffraction (SAED) | Generates diffraction patterns to determine the crystal structure and orientation. oaepublish.com | Verifies the Fd3m cubic spinel structure or other phases present in the sample. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental analysis providing the chemical composition of a specific area or single nanocrystal. acs.orgacs.org | Confirms the stoichiometric ratio of Manganese to Platinum in individual nanoparticles. |
Polarized Neutron Technique for Magnetic Electron Distribution
The polarized neutron technique is a powerful probe for investigating the detailed distribution of magnetization within a magnetic material. bohrium.compnpi.spb.ru This method was used to determine the magnetic electron distribution in the ferromagnetic MnPt₃ alloy. bohrium.comaps.orgaps.org The study revealed that the magnetic moments are primarily localized on the manganese atoms, with a smaller induced moment on the platinum atoms. bohrium.comaps.orgaps.org
Crucially, the technique is sensitive enough to determine the spatial distribution and symmetry of the magnetic electrons. For MnPt₃, it was found that the magnetic electron distribution on the platinum atoms is strongly aspherical. bohrium.comaps.orgaps.org This asphericity indicates that the crystalline environment affects the d-orbitals of the platinum atoms, splitting them into sublevels with different electron populations, which could be estimated from the data. bohrium.comaps.orgaps.org
Table 2: Magnetic Moment Distribution in Ferromagnetic MnPt₃ from Polarized Neutron Investigation
| Atom | Measured Magnetic Moment (μB) | Key Finding |
|---|---|---|
| Manganese (Mn) | 3.64 ± 0.08 | The Mn form factor agrees well with theoretical calculations for the free atom, indicating a well-localized moment. bohrium.comaps.orgaps.org |
| Platinum (Pt) | 0.26 ± 0.03 | A small magnetic moment is induced on the Pt sites. The magnetic electron distribution is strongly aspherical. bohrium.comaps.orgaps.org |
Neutron Diffraction for Magnetic Structure Determination under Pressure
Neutron diffraction is the primary technique for determining the arrangement of magnetic moments in a crystalline solid. researchgate.netsns.gov Neutrons scatter from both the atomic nuclei (revealing the crystal structure) and the magnetic moments of atoms (revealing the magnetic structure). youtube.com The intensity of magnetically scattered neutrons is dependent on the orientation and magnitude of the magnetic moments relative to the scattering vector. youtube.compsi.ch
Applying external pressure is a key method for tuning the interatomic distances in a material, which can profoundly influence its magnetic interactions and lead to phase transitions. Using neutron diffraction under pressure allows researchers to determine the magnetic structure at different lattice spacings. sns.gov For a material like MnPt₃, this could reveal pressure-induced transitions between ferromagnetic, antiferromagnetic, or more complex non-collinear magnetic structures. The experiment would involve collecting diffraction patterns at various pressures and analyzing the appearance and intensity of magnetic Bragg peaks to solve for the evolving magnetic arrangement. researchgate.netsns.gov
Table 3: Principles of Neutron Diffraction for Magnetic Structure Analysis under Pressure
| Parameter/Technique | Description | Application to MnPt₃ under Pressure |
|---|---|---|
| Nuclear Scattering | Scattering of neutrons by atomic nuclei. Its intensity is used to refine the crystal structure. youtube.com | Precisely determines the lattice parameters and atomic positions as a function of applied pressure. |
| Magnetic Scattering | Scattering of neutrons by unpaired electrons (magnetic moments). The appearance of new peaks or changes in intensity indicates magnetic ordering. researchgate.netpsi.ch | Identifies the magnetic propagation vector and the arrangement of Mn and Pt moments at high pressure. |
| Pressure Cell | A specialized device (e.g., BeCu clamp cell) that allows high pressure to be applied to the sample while remaining largely transparent to neutrons. sns.gov | Enables the in situ study of MnPt₃'s magnetic structure while it is being compressed. |
| Data Analysis (Rietveld Refinement) | A method to refine a theoretical model of the crystal and magnetic structure against the measured diffraction data. researchgate.net | Solves for the specific magnetic structure (e.g., moment direction, ordering type) that best fits the data at each pressure point. |
Compositional and Elemental Analysis Techniques
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a highly sensitive and accurate analytical technique used for determining the elemental composition of a wide variety of materials. thermofisher.comwikipedia.orgunine.ch The method involves introducing a sample, typically in a liquid form after acid digestion, into a high-temperature argon plasma (6,000 to 10,000 K). wikipedia.orgresearchgate.net
Inside the plasma, the sample is desolvated, vaporized, and atomized. The high energy of the plasma excites the atoms and ions, causing them to emit light at characteristic wavelengths for each specific element. wikipedia.orgunine.ch A spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of that element in the sample. researchgate.net For Manganese-platinum (1/3), ICP-OES is ideal for verifying the precise stoichiometric ratio of manganese to platinum, ensuring the material's purity and correct composition. eag.com
Table 4: Application of ICP-OES for Compositional Analysis of MnPt₃
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | The solid MnPt₃ sample is completely dissolved, typically using a combination of strong acids and heating. eag.com | To create a homogeneous aqueous solution suitable for introduction into the plasma. |
| 2. Nebulization | The liquid sample is converted into a fine aerosol. | To efficiently introduce the sample into the ICP torch. |
| 3. Excitation | The aerosol is introduced into the argon plasma, where atoms are excited to higher energy levels. researchgate.net | To induce the emission of element-specific photons. |
| 4. Detection | A spectrometer separates the emitted light by wavelength, and detectors measure the intensity of characteristic wavelengths for Mn and Pt. unine.ch | To quantify the amount of each element present. |
| 5. Quantification | The measured intensities are compared to those of certified standard solutions to determine the exact concentration of Mn and Pt. eag.com | To confirm the 1:3 atomic ratio and assess the overall purity of the compound. |
Surface-Sensitive Imaging and Microscopy
Atomic Force Microscopy (AFM) for Surface Topography and Strain Mapping
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography images with nanoscale resolution. nist.gov Unlike electron microscopy, AFM can operate in various environments and does not require a conductive surface. bris.ac.uk The instrument works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam deflected off the back of the cantilever measures its vertical movement, which corresponds to the surface features. nist.gov
For MnPt₃ thin films or bulk crystals, AFM is used to characterize surface roughness, grain size, and the presence of any surface defects. parksystems.com Beyond topography, AFM can measure force-versus-distance curves to probe local mechanical properties like elasticity and adhesion. berkeley.edu By operating in modes that are sensitive to lateral forces or by analyzing the deformation of the surface, AFM can be used to create maps of surface strain, identifying regions of local stress or lattice mismatch, which can be critical in thin-film applications. researchgate.net
Table 5: AFM Characterization of MnPt₃ Surfaces
| AFM Mode | Information Provided | Relevance for MnPt₃ |
|---|---|---|
| Contact/Tapping Mode | High-resolution 3D topographic map of the surface. | Measures surface roughness, step heights, and grain morphology of MnPt₃ films or crystals. nist.gov |
| Force Spectroscopy | Measures force-vs-distance curves to determine local mechanical properties (e.g., elasticity, adhesion). berkeley.edu | Probes variations in mechanical response across the surface, which can be related to different crystalline domains or phases. |
| Lateral Force Microscopy (LFM) | Measures frictional forces between the tip and sample, sensitive to changes in material composition and surface orientation. | Differentiates between areas with different crystallographic orientations or chemical terminations. |
| PeakForce Tapping/Quantitative Nanomechanical Mapping (QNM) | Simultaneously maps topography and quantitative nanomechanical properties like modulus, adhesion, and deformation. | Creates a direct map of surface strain and elastic modulus, correlating mechanical properties with topographic features. |
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. psu.edupreprints.org In the context of MnPt₃, SEM is utilized to examine the quality of thin films, the structure of bulk samples, and to identify any surface defects or variations that could influence its physical properties.
The fundamental principle of SEM involves scanning a focused beam of electrons across the sample's surface. psu.edu The interaction of this primary electron beam with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. psu.edu For morphological analysis, secondary electron imaging is predominantly used, as the intensity of the secondary electron emission is highly dependent on the local surface topography. psu.edu
Detailed Research Findings:
Furthermore, research on other complex alloys demonstrates the capability of SEM to distinguish between different phases present on the surface. researchgate.net In the case of MnPt₃, this would be crucial for verifying the homogeneity of the alloy and identifying any potential phase segregation that might occur during synthesis. The technique can also be used to assess the surface roughness and grain structure of polycrystalline MnPt₃ samples, which are critical parameters affecting magnetic and transport properties. researchgate.net
Interactive Data Table: SEM Capabilities for Material Characterization
| Feature | Description | Relevance to MnPt₃ Analysis |
| Surface Topography | Provides high-resolution images of the surface features and roughness. | Essential for quality control of MnPt₃ thin films and bulk samples. |
| Morphological Analysis | Reveals the shape, size, and arrangement of grains and other microstructural features. preprints.org | Important for understanding the relationship between microstructure and magnetic properties. |
| Phase Contrast | Backscattered electron imaging can differentiate between regions of varying elemental composition. psu.edu | Useful for detecting phase impurities or segregation in the MnPt₃ alloy. |
| Magnetic Domain Imaging | With appropriate detectors, can visualize the arrangement of magnetic domains on the surface. kyushu-u.ac.jp | Crucial for understanding the magnetic behavior and magnetization reversal processes. |
In situ Magneto-Optical Kerr Effect and Scanning Tunneling Microscopy/Spectroscopy
The combination of in situ Magneto-Optical Kerr Effect (MOKE) and Scanning Tunneling Microscopy/Spectroscopy (STM/STS) in an ultrahigh vacuum (UHV) environment provides a powerful platform for investigating the magnetic and electronic properties of materials at the atomic level. nih.govepfl.ch This combined approach is particularly valuable for studying thin films and nanostructures of MnPt₃, where surface and interface effects play a dominant role.
Magneto-Optical Kerr Effect (MOKE):
MOKE is a sensitive optical technique used to probe the magnetization of a material. aps.orgnih.gov It relies on the principle that the polarization of linearly polarized light is rotated upon reflection from a magnetized surface. rptu.de The magnitude of this rotation, known as the Kerr angle, is proportional to the material's magnetization. rptu.de MOKE can be configured to measure the magnetization component along different directions (polar, longitudinal, and transverse). science.gov
First-principles density functional theory calculations have predicted a large magneto-optical Kerr effect in noncollinear antiferromagnets like Mn₃Pt. aps.org These calculations indicate that the Kerr rotation angles are comparable to those of ferromagnetic transition metals such as bcc Fe. aps.org The origin of this large MOKE is attributed to the combination of the noncollinear magnetic structure and spin-orbit coupling, which lifts the degeneracy of electronic bands. aps.org
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS):
STM is a surface-sensitive technique that can produce real-space images of a surface with atomic resolution. warwick.ac.uk It operates based on the quantum mechanical tunneling of electrons between a sharp metallic tip and the sample surface. wikipedia.orgresearchgate.net By scanning the tip across the surface and maintaining a constant tunneling current, a topographic map of the surface can be generated. wikipedia.org
STS, an extension of STM, provides information about the local density of electronic states (LDOS) of the sample. wikipedia.org This is achieved by holding the tip at a specific location and sweeping the bias voltage while measuring the corresponding change in tunneling current. warwick.ac.uk The resulting dI/dV spectrum is proportional to the LDOS, revealing details about the electronic band structure, including the presence of energy gaps and surface states. wikipedia.org
Detailed Research Findings:
The integration of MOKE and STM/STS in a single UHV system allows for the direct correlation of magnetic properties with the atomic and electronic structure. nih.govepfl.ch For MnPt₃, this would enable researchers to:
Correlate Magnetic Hysteresis with Surface Morphology: MOKE can measure the magnetic hysteresis loops of MnPt₃ thin films, providing information about coercivity and magnetic anisotropy. science.gov Simultaneously, STM can image the surface morphology, allowing for a direct correlation between magnetic behavior and features such as terraces, steps, and defects. cmu.edu
Investigate the Influence of Nanostructuring: The high spatial resolution of STM allows for the study of individual nanostructures of MnPt₃. rsc.org MOKE can then be used to measure the magnetic properties of these nanostructures, providing insights into how size and shape affect the magnetic anisotropy and ordering. epfl.ch
Study Magnetic Domain Walls: While MOKE provides macroscopic information about the magnetic domains, STM can potentially be used to image the atomic structure of the domain walls themselves.
The development of in situ MOKE-STM/STS setups with the ability to apply magnetic fields and control the sample temperature provides a comprehensive toolkit for unraveling the complex interplay between structure, magnetism, and electronic properties in materials like MnPt₃. nih.govepfl.chresearchgate.net
Interactive Data Table: In situ MOKE and STM/STS Analysis of MnPt₃
| Technique | Information Obtained | Significance for MnPt₃ Research |
| MOKE | Macroscopic magnetic properties (e.g., hysteresis loops, Kerr rotation). aps.orgscience.gov | Characterizes the overall magnetic behavior and anisotropy of MnPt₃ films. |
| STM | Atomic-resolution surface topography. warwick.ac.ukcmu.edu | Reveals the surface quality, defects, and crystalline structure. |
| STS | Local density of electronic states (LDOS). warwick.ac.ukwikipedia.org | Probes the electronic band structure and its spatial variations. |
| Combined in situ MOKE-STM/STS | Direct correlation of magnetic, structural, and electronic properties. nih.govepfl.ch | Enables a fundamental understanding of the origin of magnetism in MnPt₃ at the nanoscale. |
Computational Approaches in Manganese Platinum 1/3 Research
First-Principles Simulations for Electronic and Magnetic Properties
First-principles simulations, which are based on the fundamental laws of quantum mechanics, are a cornerstone of computational research on MnPt3. These methods provide a detailed understanding of the material's electronic and magnetic characteristics without relying on empirical parameters.
Density Functional Theory (DFT) Frameworks and Exchange-Correlation Approximations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. royalholloway.ac.uk In the context of MnPt3, DFT calculations have been instrumental in determining its magnetic ground state and electronic properties. researchgate.netarxiv.org A key component of DFT is the exchange-correlation functional, which approximates the complex interactions between electrons.
For MnPt3, the Generalized Gradient Approximation (GGA) is a commonly employed exchange-correlation functional. researchgate.netjkps.or.krjkps.or.kr Studies using GGA have successfully predicted that the ground state of bulk MnPt3 is ferromagnetic (FM). researchgate.netjkps.or.krjkps.or.kr This FM state is energetically more stable than various antiferromagnetic (AFM) configurations, such as A-type and C-type AFM. researchgate.netjkps.or.krjkps.or.kr The energy difference favoring the FM state has been calculated to be significant, in the range of 60 to 140 meV compared to the considered AFM states. researchgate.netjkps.or.krjkps.or.kr
To handle the strong electronic correlations associated with the 3d electrons of manganese, the GGA+U method is sometimes used. This approach adds an on-site Coulomb interaction parameter (U) to the GGA functional, providing a more accurate description of localized electrons. mdpi.com For instance, in studies of Mn-based compounds, a U value of 4.0 eV for Mn 3d electrons has been shown to be reliable. mdpi.com
The choice of exchange-correlation functional is critical for obtaining accurate predictions. While the Local Spin-Density Approximation (LSDA) is another option, GGA has often been found to provide results that are in better agreement with experimental observations for magnetic systems like MnPt3. aps.orgcdmf.org.br
Application of Pseudopotential and Full-Potential Linearized Augmented Plane Wave (FLAPW) Methods
Within the DFT framework, different computational methods are used to solve the Kohn-Sham equations. Two prominent methods applied to MnPt3 are the pseudopotential method and the Full-Potential Linearized Augmented Plane Wave (FLAPW) method.
The FLAPW method is known for its high accuracy as it treats all electrons (core and valence) and makes no shape approximation to the potential. jkps.or.krnih.gov This makes it particularly suitable for studying magnetic systems where a precise description of the electronic structure is crucial. jkps.or.kr FLAPW calculations have been used to investigate the electronic and magnetic properties of both bulk MnPt3 and its surfaces. researchgate.netjkps.or.krjkps.or.kr These studies have confirmed the ferromagnetic ground state of the bulk material and have also been used to explore the different magnetic behavior that can occur at the surface. researchgate.net
The pseudopotential method , often used with a plane-wave basis set, simplifies the calculation by replacing the strong ionic potential and core electrons with a weaker pseudopotential. This approach is computationally less demanding than FLAPW and is widely used in large-scale simulations. aps.org
Both methods have been successfully employed to study MnPt3, with the choice often depending on the specific research question and the required level of accuracy. For instance, FLAPW is often preferred for detailed studies of electronic and magnetic fine structures, while pseudopotential methods are well-suited for larger systems or molecular dynamics simulations.
Prediction of Thermodynamic Stability and Phase Equilibria in Mn-Pt Systems
Computational thermodynamics plays a crucial role in predicting the stability of different phases and understanding the phase equilibria in the Mn-Pt system. nih.gov By calculating the free energy of various crystal structures and compositions, researchers can construct theoretical phase diagrams that guide the synthesis of new materials. nih.govpsu.edupsu.edu
First-principles calculations are used to determine the formation energy of different Mn-Pt compounds. nih.gov A material is considered thermodynamically stable if its energy is lower than any other competing phase or combination of phases at a given composition. umn.edu These calculations have been essential in understanding the stability of the L12 ordered phase of MnPt3.
The interplay between thermodynamic stability and mechanical stability is also a key area of investigation. nih.gov Computational studies have shown a correlation where phases with negative heats of formation, indicating thermodynamic favorability, also tend to satisfy the conditions for mechanical stability. nih.gov Furthermore, computational methods can be extended to study the influence of temperature on phase stability by incorporating vibrational entropy, although this remains a complex challenge. researchgate.net
Theoretical Modeling and Prediction of Magnetic Structures and Anisotropies
Theoretical modeling is a powerful tool for predicting and understanding the complex magnetic structures and magnetic anisotropy in MnPt3. nih.gov First-principles calculations can determine the preferred magnetic ordering (ferromagnetic, antiferromagnetic, or more complex non-collinear structures) by comparing the total energies of different magnetic configurations. researchgate.netjkps.or.krjkps.or.kr
For MnPt3, theoretical studies have consistently predicted a ferromagnetic ground state in its bulk form. researchgate.netjkps.or.krjkps.or.kraps.org Molecular dynamics simulations based on first-principles calculations have been employed to investigate the magnetic structure of related Mn3Pt alloys at finite temperatures, revealing complex non-collinear magnetic arrangements. researchgate.net
Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction of magnetization. The magnetocrystalline anisotropy (MCA) energy, which is the energy difference between magnetizing the material along a hard and an easy axis, can be calculated using relativistic DFT. arxiv.orgaps.org These calculations are crucial for applications in magnetic recording and spintronics, where a large MCA is often desired. Theoretical studies have investigated the MCA of MnPt3 and related systems, providing insights into the origin of the anisotropy at the electronic level. aps.org
Computational Insights into Surface Effects, Adsorption, and Catalytic Mechanisms
Computational studies have provided valuable insights into how the properties of MnPt3 change at its surface and how it interacts with other molecules, which is crucial for understanding its potential in catalysis and other surface-sensitive applications.
First-principles calculations have shown that the magnetic structure of the MnPt3 (001) surface can be different from that of the bulk. researchgate.netjkps.or.krjkps.or.kr While the bulk is ferromagnetic, the surface can exhibit different magnetic orderings, such as antiferromagnetic coupling between the surface and subsurface Mn atoms. jkps.or.kr This change in magnetism is attributed to the altered electronic environment and band localization at the surface. researchgate.netjkps.or.krjkps.or.kr
The adsorption of atoms and molecules on MnPt3 surfaces can be modeled to predict its catalytic activity. While specific studies on the catalytic mechanisms of MnPt3 are not extensively available in the provided context, the computational methodologies for such investigations are well-established. researchgate.netnih.govmdpi.comcam.ac.uk These methods, such as Grand Canonical Monte Carlo (GCMC) simulations, can be used to study the uptake of various gases and understand the adsorption mechanisms at a molecular level. researchgate.net By calculating adsorption energies and identifying active sites, computational chemistry can guide the design of more efficient catalysts. techscience.com
Methodological Advancements in Computational Materials Science Relevant to MnPt3
The field of computational materials science is continuously evolving, with advancements in methodologies directly benefiting the study of complex materials like MnPt3. numberanalytics.comontosight.aimdpi.com
Recent developments in Density Functional Theory (DFT) include the creation of more accurate exchange-correlation functionals and the development of methods like DFT+U and DFT+Dynamical Mean Field Theory (DMFT) to better describe strongly correlated systems. numberanalytics.com These improvements enhance the predictive power of DFT for the electronic and magnetic properties of MnPt3.
The integration of machine learning (ML) with first-principles calculations is a rapidly growing area. techscience.comnumberanalytics.com ML models can be trained on large datasets of DFT calculations to predict material properties with significantly reduced computational cost. techscience.com This high-throughput screening approach can accelerate the discovery of new Mn-Pt alloys with desired thermodynamic and magnetic properties.
Furthermore, advancements in algorithms and computing hardware continue to push the boundaries of what is computationally feasible, allowing for more complex and realistic simulations of materials like MnPt3. mdpi.com These advancements are crucial for tackling challenges in areas such as predicting finite-temperature properties and simulating complex phenomena like phase transformations. psu.edu
Concluding Remarks and Future Research Directions
Summary of Key Academic Contributions and Discoveries for MnPt3
The primary academic contributions to the understanding of MnPt3 revolve around its synthesis, structural phase transitions, and the consequent evolution of its magnetic properties. A significant breakthrough has been the development of colloidal synthesis methods, which allow for the production of MnPt3 nanocrystals. nih.govacs.org
Initial synthesis typically results in a compositionally disordered face-centered cubic (fcc) A1 phase. nih.govacs.org This A1 phase of MnPt3 is characteristically paramagnetic. acs.org A crucial discovery was that upon annealing at temperatures around 580°C, these nanocrystals undergo a structural phase transition to the compositionally ordered L12 (AuCu3-type) crystal structure. acs.orgacs.org This ordered phase is defined by manganese atoms occupying the corner positions of the cubic unit cell, with platinum atoms at the face centers. acs.orgresearchgate.net
This structural ordering has a profound impact on the material's magnetic behavior. The L12 phase exhibits significantly higher magnetocrystalline anisotropy and, in its bulk form, is ferromagnetic with a Curie temperature of 380 K. acs.org When produced as nanocrystals, the annealed L12 phase displays superparamagnetism, with a blocking temperature of approximately 30 K and a notable coercivity of about 500 Oe at 5 K. acs.org This transition from a paramagnetic to a ferromagnetic or superparamagnetic state, tunable via thermal processing, represents a cornerstone of MnPt3 research.
Table 1: Comparison of MnPt3 Phases
| Property | As-Synthesized Phase | Annealed Phase |
| Stoichiometry | Mn:Pt = 1:3 nih.gov | Mn:Pt = 1:3 nih.gov |
| Crystal Structure | Disordered A1 (fcc) acs.orgacs.org | Ordered L1₂ (AuCu₃-type) acs.orgacs.org |
| Synthesis Condition | Colloidal synthesis nih.gov | Annealing at ~580°C acs.org |
| Magnetic Property | Paramagnetic acs.org | Superparamagnetic (nanocrystals) acs.org |
| Coercivity (at 5K) | None observed acs.org | ~500 Oe acs.org |
Remaining Challenges and Open Questions in Fundamental MnPt3 Research
Despite the progress, several fundamental challenges and questions remain. A primary obstacle in materials synthesis is the precise control over stoichiometry. Colloidal synthesis methods have shown that achieving the exact 1:3 Mn:Pt ratio is critical, as excess manganese leads to the formation of separate manganese particles rather than incorporating more manganese into the alloy structure. acs.orgacs.org Developing synthetic routes that allow for tunable compositions around the MnPt3 stoichiometry could unlock new properties.
The mechanism of the A1 to L12 phase transition at the nanoscale is not yet fully understood. In-situ studies tracking the atomic ordering process during annealing could provide invaluable insights. Furthermore, a comprehensive experimental and theoretical investigation of the electronic band structure of both the A1 and L12 phases is needed to fully explain the origins of their distinct magnetic properties. First-principles calculations have begun to explore the surface magnetism of MnPt3, predicting that while the bulk prefers a ferromagnetic ground state, the surface termination can favor antiferromagnetic ordering, a dichotomy that warrants further experimental verification. researchgate.net The interplay between particle size, structural order, and magnetic behavior, particularly the transition from superparamagnetism in nanocrystals to ferromagnetism in bulk material, requires more detailed investigation.
Prospects for Novel MnPt3-Based Materials and Phenomena Investigations
The unique properties of MnPt3 open up exciting prospects for the design of novel materials. The high magnetocrystalline anisotropy of the ordered L12 phase makes it a strong candidate for applications in next-generation high-density magnetic storage media. acs.org Research could focus on fabricating highly ordered, textured thin films of L12 MnPt3 and characterizing their recording capabilities.
Furthermore, the field of spintronics presents a significant opportunity. The related compound Mn3Pt is a noncollinear antiferromagnet, a class of materials generating intense interest for spintronic applications due to their potential for fast switching speeds and reduced stray fields. researchgate.net Investigating the potential for noncollinear magnetism in MnPt3 systems, perhaps through strain engineering or in thin-film heterostructures, could be a fruitful research direction. There is also potential in exploring the catalytic properties of MnPt3. Bimetallic platinum alloys, such as Pt3Co, are known to be effective catalysts, and it is plausible that MnPt3 could exhibit interesting catalytic activity, an area that remains largely unexplored. researchgate.net The use of machine learning models to predict stable magnetic materials based on manganese could accelerate the discovery of new, related compounds with tailored properties. researchgate.net
Interdisciplinary Research Opportunities Involving MnPt3 Systems
The study of MnPt3 naturally fosters interdisciplinary collaboration. The synthesis of MnPt3 nanocrystals is a clear intersection of materials chemistry and nanotechnology , requiring expertise in solution-phase synthesis and particle characterization. nih.govsigmaaldrich.com
The link between magnetic properties and potential catalytic activity invites collaboration between condensed matter physicists and catalysis researchers . researchgate.net Understanding how the spin configuration of surface atoms on MnPt3 might influence chemical reaction pathways, for example, in oxygen reduction reactions, is a rich topic for joint investigation.
Moreover, the exploration of MnPt3 and related manganese-platinum alloys in spintronic devices bridges materials science with electrical engineering. researchgate.net The noncollinear antiferromagnetism observed in Mn3Pt has been leveraged to demonstrate all-electric mimicking of synaptic plasticity, suggesting applications in neuromorphic computing . researchgate.net Exploring similar functionalities in MnPt3-based devices could lead to innovations in low-power, brain-inspired computing architectures. These interdisciplinary efforts will be crucial for translating the fundamental properties of MnPt3 into tangible technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
